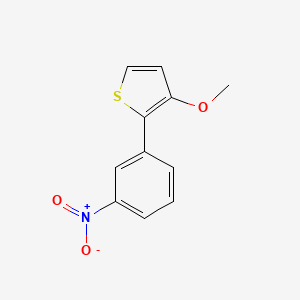![molecular formula C9H11N5O4 B12623944 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile CAS No. 918445-50-8](/img/structure/B12623944.png)
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with dimethoxy and nitro groups, and an amino group linked to a propanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile typically involves the reaction of 4,6-dimethoxy-5-nitropyrimidine with an appropriate amine and a nitrile compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can lead to a variety of functionalized pyrimidine compounds .
Applications De Recherche Scientifique
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethoxy-2-aminopyrimidine: Shares the pyrimidine core but lacks the nitro and propanenitrile groups.
5-Nitro-2-aminopyrimidine: Contains the nitro group but lacks the dimethoxy and propanenitrile groups.
3-Aminopropanenitrile: Contains the propanenitrile group but lacks the pyrimidine ring and its substitutions.
Uniqueness
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups on the pyrimidine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
918445-50-8 |
|---|---|
Formule moléculaire |
C9H11N5O4 |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
3-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C9H11N5O4/c1-17-7-6(14(15)16)8(18-2)13-9(12-7)11-5-3-4-10/h3,5H2,1-2H3,(H,11,12,13) |
Clé InChI |
LYFHUIAIQMZGBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)NCCC#N)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


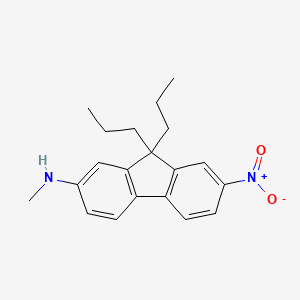
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
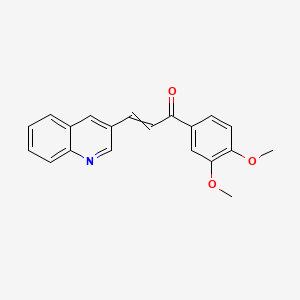
![N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B12623869.png)
![1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide](/img/structure/B12623871.png)
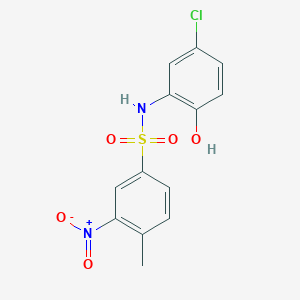
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)
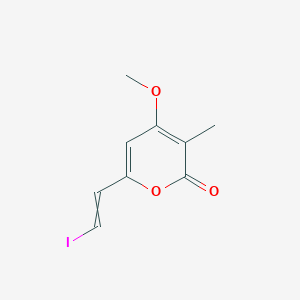
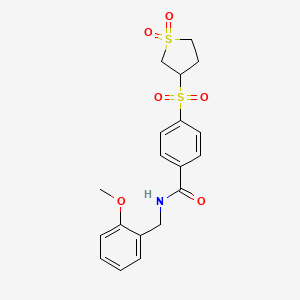
![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)
![3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12623909.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)
